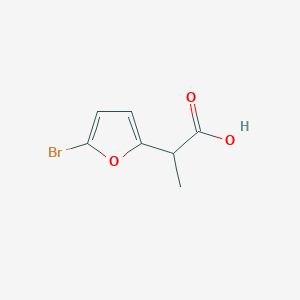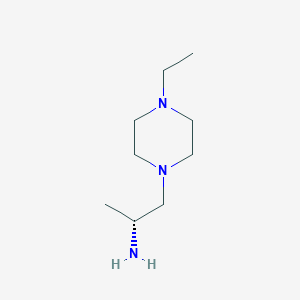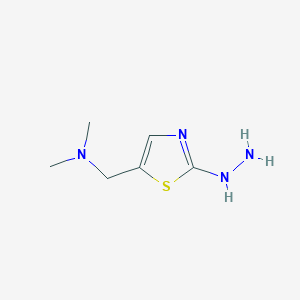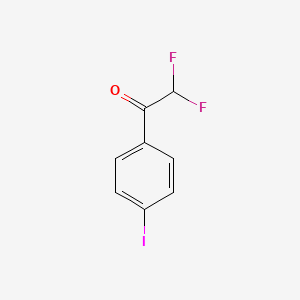
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2IO It is a derivative of ethanone, where the hydrogen atoms at the 2-position are replaced by fluorine atoms, and the phenyl ring is substituted with an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one involves the reaction of 4-iodoacetophenone with a fluorinating agent. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
2,2-Difluoro-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of iodine.
Uniqueness
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of fluorine atoms can influence the compound’s electronic properties, while the iodine atom can participate in specific reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5F2IO |
|---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChI Key |
FTURLZCAUWZGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



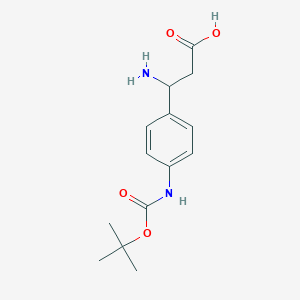
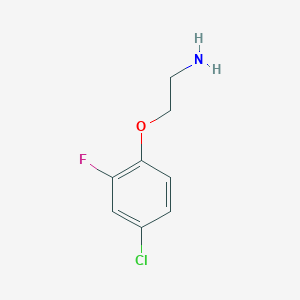
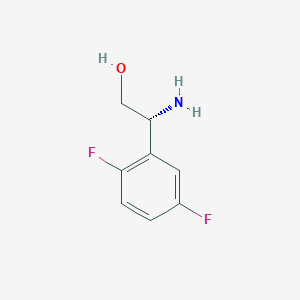
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

